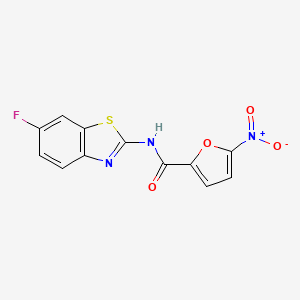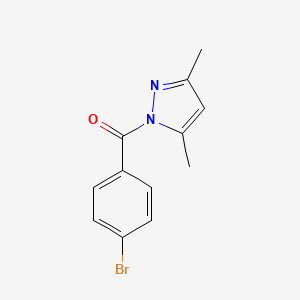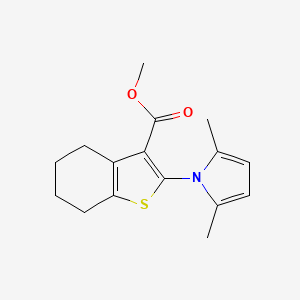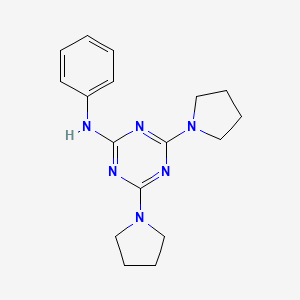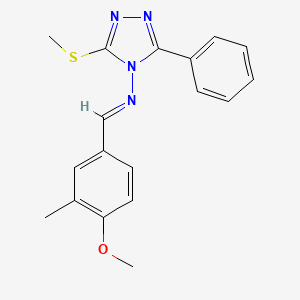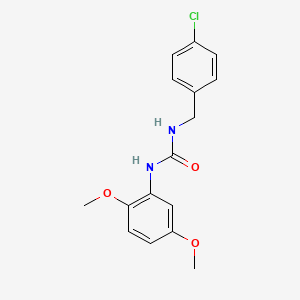![molecular formula C14H17NO3 B5698360 4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
4-[3-(2-methoxyphenyl)acryloyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-methoxyphenyl)acryloyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 4-[3-(2-methoxyphenyl)acryloyl]morpholine involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects
4-[3-(2-methoxyphenyl)acryloyl]morpholine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial properties. The compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage.
实验室实验的优点和局限性
One of the main advantages of using 4-[3-(2-methoxyphenyl)acryloyl]morpholine in lab experiments is its ability to inhibit specific enzymes involved in various biological processes. This makes it a useful tool for studying the mechanisms of these processes and developing potential therapeutic agents. However, one of the limitations of using the compound is its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-[3-(2-methoxyphenyl)acryloyl]morpholine. One potential direction is the development of more efficient synthesis methods that can yield higher purity and yield. Another direction is the study of the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further research is needed to understand the compound's mechanism of action and its effects on different biological processes.
合成方法
Several methods have been used to synthesize 4-[3-(2-methoxyphenyl)acryloyl]morpholine. One of the most common methods involves the reaction of 3-(2-methoxyphenyl)acrylic acid with morpholine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields 4-[3-(2-methoxyphenyl)acryloyl]morpholine as a white solid with a purity of over 98%.
科学研究应用
4-[3-(2-methoxyphenyl)acryloyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-13-5-3-2-4-12(13)6-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKDSAUOJVSCRZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methoxyphenyl)acryloyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
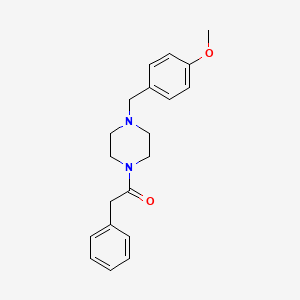
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)

![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)
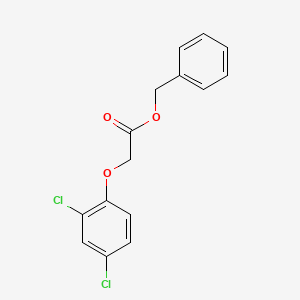
![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
